N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-14-6-5-12-9-13(17-16(20)10-3-4-10)8-11-2-1-7-18(14)15(11)12/h8-10H,1-7H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLPEDSCCRTXHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4CC4)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclopropanecarboxamide is a complex organic compound classified as a quinoline derivative. It has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula: C₁₄H₁₈N₂O₂
- Molecular Weight: 250.31 g/mol
The unique structure of this compound includes a hexahydropyridoquinoline core and a cyclopropanecarboxamide moiety. This combination contributes to its distinct chemical properties and enhances its reactivity with biological targets.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. Potential mechanisms include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in various metabolic pathways.
- Receptor Modulation: It might interact with receptors that play critical roles in cell signaling and function.
Understanding these mechanisms is crucial for elucidating the therapeutic potential of this compound.
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. A study evaluating various derivatives found that compounds with structural similarities to this compound demonstrated notable cytotoxic effects against different cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | IC50 (μM) MCF-7 | IC50 (μM) HeLa |
|---|---|---|
| Compound A | 73 ± 3 | 29 ± 2.9 |
| Compound B | 86 ± 3.9 | 71 ± 3.6 |
| N-(3-oxo...) | TBD | TBD |
The IC50 values indicate the concentration required to inhibit cell viability by 50%. The presence of specific functional groups in the structure likely enhances lipophilicity and target interaction.
Anti-inflammatory Properties
Quinoline derivatives have been reported to possess anti-inflammatory effects. Preliminary studies suggest that N-(3-oxo...) may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation.
Case Studies
Several studies have explored the biological activity of quinoline derivatives similar to N-(3-oxo...) in various contexts:
- Study on Anticancer Activity: A recent investigation into substituted quinolines demonstrated their ability to induce apoptosis in cancer cells through mitochondrial pathways.
- Inflammation Models: Animal models treated with quinoline derivatives showed reduced markers of inflammation compared to controls.
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethanesulfonamide Derivative: N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)ethanesulfonamide
- Substituent : Ethanesulfonamide (-SO₂NH₂C₂H₅) vs. cyclopropanecarboxamide.
- Key Differences: Solubility: Sulfonamides generally exhibit higher aqueous solubility due to their strong acidity (pKa ~10) compared to carboxamides (pKa ~15–17).
- Synthesis : Ethanesulfonamide derivatives may require sulfonation steps, whereas cyclopropanecarboxamide involves coupling cyclopropanecarbonyl chloride to the amine group .
Acrylamide Derivative: (Z)-N-(2-aminoethyl)-2-cyano-3-(hexahydropyrido[3,2,1-ij]quinolin-9-yl)acrylamide
- Substituent: Acrylamide with cyano and aminoethyl groups.
- Electron Effects: The cyano group (-CN) is electron-withdrawing, which may alter electronic distribution in the core structure compared to the electron-neutral cyclopropane.
- Applications: This compound’s aminoethyl group facilitates interactions with phosphorylated proteins, as seen in SMN-RNAP II inhibition studies .
Hydrazone Ligands and Diorganotin(IV) Complexes
- Substituent : Hydrazide-Schiff base ligands (e.g., H2L1–H2L3) .
- Key Differences: Chelation Capacity: Hydrazone ligands enable coordination with diorganotin(IV), forming antimicrobial complexes. Bioactivity: Tin complexes exhibit enhanced antimicrobial activity (e.g., MIC values 25–50 µg/mL against S. aureus) compared to non-metallated analogs .
Phenoxazinium Dye Precursors
- Core Modification: Nitroso-julolidine derivatives (e.g., 9-nitroso-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol) .
- Applications: Used in photodynamic therapy and bioimaging, unlike the carboxamide derivative .
Oxalamide Derivative: N1-(3-hydroxypropyl)-N2-(3-oxo-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide
Comparative Data Table
Q & A
Q. What are the key synthetic methodologies for preparing N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclopropanecarboxamide?
The synthesis involves multi-step reactions, typically starting with the formation of the hexahydropyridoquinoline core followed by functionalization with cyclopropanecarboxamide. Critical steps include:
- Core Formation : Cyclocondensation of precursors under controlled temperature (e.g., 80–100°C) and solvent systems (e.g., ethanol/DMF mixtures) to generate the bicyclic structure .
- Amide Coupling : Reaction of the 9-amino group with cyclopropanecarboxylic acid derivatives using coupling agents like EDCI/HOBt in anhydrous dichloromethane .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How is the structural integrity of the compound confirmed?
Structural validation employs:
- NMR Spectroscopy : - and -NMR to confirm proton environments (e.g., cyclopropane CH at δ ~1.2–1.5 ppm) and carbonyl groups (C=O at δ ~170 ppm) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H] ion) to verify molecular formula .
- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction (using SHELXL ) resolves bond lengths (e.g., C=O bond ~1.22 Å) and torsion angles .
Advanced Research Questions
Q. What strategies resolve conflicting crystallographic data during refinement?
Discrepancies in electron density maps or thermal parameters require:
- Multi-Software Cross-Validation : Compare SHELXL refinements with PLATON or Olex2 outputs to identify outliers.
- Twinned Data Handling : For twinned crystals, use HKLF5 format in SHELXL to deconvolute overlapping reflections .
- Hydrogen Bond Analysis : Validate H-bond networks (e.g., N–H···O=C interactions) against geometric restraints to correct positional errors .
Q. How can structure-activity relationships (SAR) be established for this compound?
SAR studies involve:
- Substituent Variation : Synthesize analogs with modified cyclopropane (e.g., fluorinated derivatives) or quinoline cores (e.g., halogen substitutions at C-6) to assess biological activity shifts .
- Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs), focusing on hydrogen-bonding motifs and hydrophobic pockets .
- In Vitro Assays : Test analogs in dose-response curves (IC determination) against disease-relevant cell lines, correlating activity with structural features .
Q. How are stability and degradation pathways analyzed under varying pH conditions?
Methodologies include:
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours .
- HPLC-MS Monitoring : Track degradation products (e.g., cyclopropane ring-opening or quinoline oxidation) using a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) .
- Kinetic Modeling : Calculate rate constants (k) and half-life (t) to predict shelf-life under physiological conditions .
Data Contradiction & Validation
Q. How to address discrepancies in biological activity data across studies?
- Meta-Analysis Framework : Aggregate data from multiple assays (e.g., IC, Ki) and apply statistical tools (e.g., ANOVA with Tukey post-hoc tests) to identify outliers .
- Assay Standardization : Control variables (e.g., cell passage number, serum concentration) to minimize inter-lab variability .
- Orthogonal Validation : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. cell-based assays) .
Q. What computational methods validate conflicting spectroscopic assignments?
- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level and simulate NMR chemical shifts (RMSD < 0.2 ppm for ) to cross-check experimental data .
- DEPT-135 and HSQC : Resolve overlapping signals by distinguishing CH, CH, and CH groups in complex spectra .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Core Formation | Ethanol, 85°C, 12 hr | 65–70 | 90 | |
| Amide Coupling | EDCI, HOBt, DCM, rt, 24 hr | 75–80 | 95 | |
| Purification | Silica gel (CHCl:MeOH 95:5) | – | >98 |
Q. Table 2. X-ray Crystallography Parameters
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2/c | |
| R Factor | 0.037 | |
| C=O Bond Length | 1.22 Å | |
| H-bond (N–H···O=C) | 2.89 Å, 158° |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
